

N-Methylindcarpine CAS number and IUPAC name

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Compound of Interest

Compound Name: *N-Methylindcarpine*

Cat. No.: B599362

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N-Methylindcarpine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylindcarpine, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. While specific extensive biological data for **N-Methylindcarpine** is limited in publicly accessible literature, this document outlines the general methodologies for the study of aporphine alkaloids, which can be applied to further investigate its potential pharmacological activities. This guide serves as a foundational resource for researchers initiating studies on **N-Methylindcarpine**, providing the necessary chemical information and a framework for experimental design.

Chemical Identity

A clear and unambiguous identification of a compound is the cornerstone of scientific research. The following table summarizes the key identifiers for **N-Methylindcarpine**.

| Identifier | Value |
|-------------------|--|
| Common Name | N-Methylindcarpine |
| CAS Number | 14028-97-8[1] |
| IUPAC Name | (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol[2] |
| Molecular Formula | C ₁₉ H ₂₁ NO ₄ |
| Molecular Weight | 327.37 g/mol |
| Compound Class | Aporphine Alkaloid |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **N-Methylindcarpine** are not extensively reported. However, based on its chemical structure as an aporphine alkaloid, it is expected to be a crystalline solid at room temperature. Its solubility is likely to be higher in organic solvents than in water. For experimental purposes, it is recommended to determine solubility in various solvent systems empirically.

Biological and Pharmacological Context

N-Methylindcarpine belongs to the aporphine class of alkaloids, a large and structurally diverse group of natural products known for a wide range of biological activities. Aporphine alkaloids have been reported to exhibit activities including, but not limited to, effects on the central nervous system and anticancer properties. **N-Methylindcarpine** is found in plants of the *Lindera* genus, within the Lauraceae family.

Currently, there is a lack of specific, publicly available quantitative data on the biological activity of **N-Methylindcarpine**. Further research is required to elucidate its pharmacological profile.

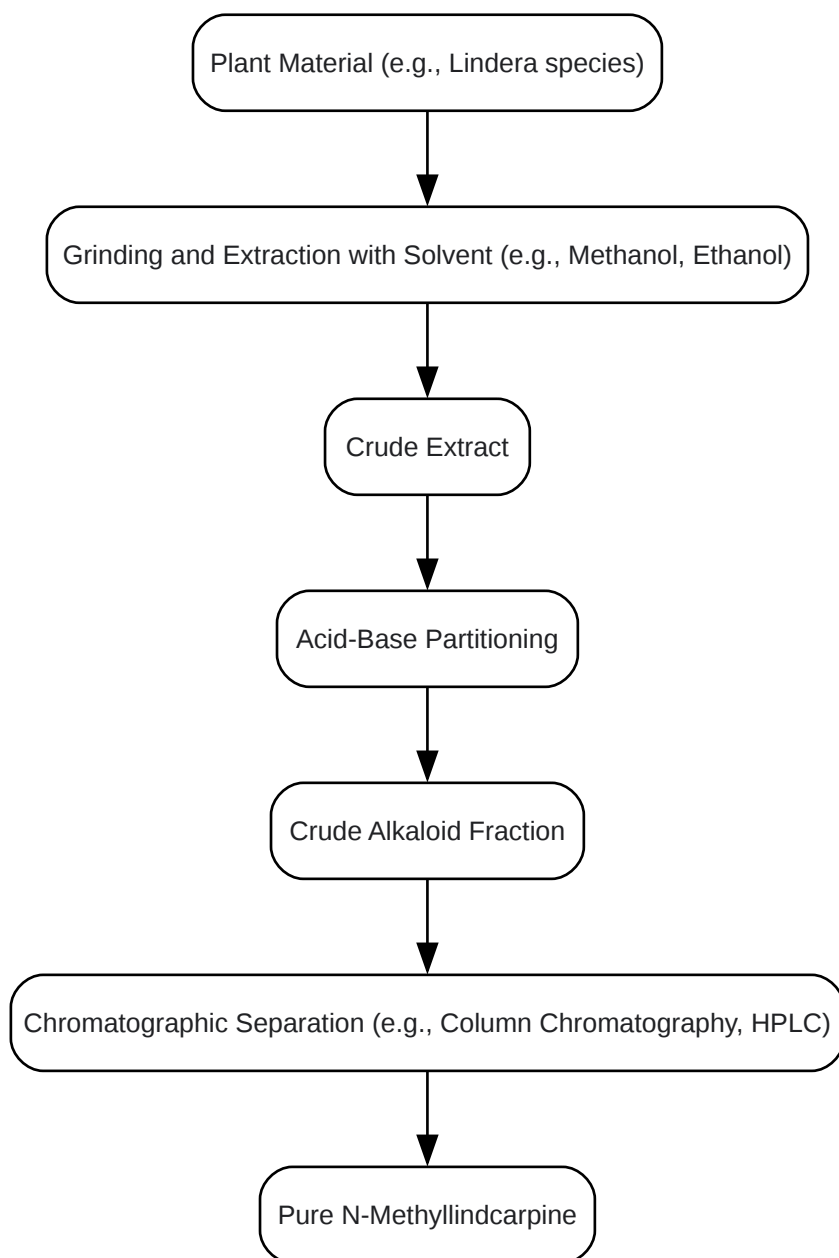
Recommended Experimental Protocols

While specific experimental protocols for **N-Methylindcarpine** are not readily available, the following methodologies are standard for the investigation of novel aporphine alkaloids and can

be adapted for the study of this compound.

Extraction and Isolation

The initial step in studying a natural product is its extraction and purification from the source material.



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Caption: General workflow for the extraction and isolation of **N-Methylindcarpine**.

Protocol:

- **Extraction:** Dried and powdered plant material is subjected to maceration or Soxhlet extraction with an appropriate organic solvent, such as methanol or ethanol.
- **Acid-Base Partitioning:** The resulting crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent to yield a crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid fraction is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **N-Methylindcarpine**.

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic methods.

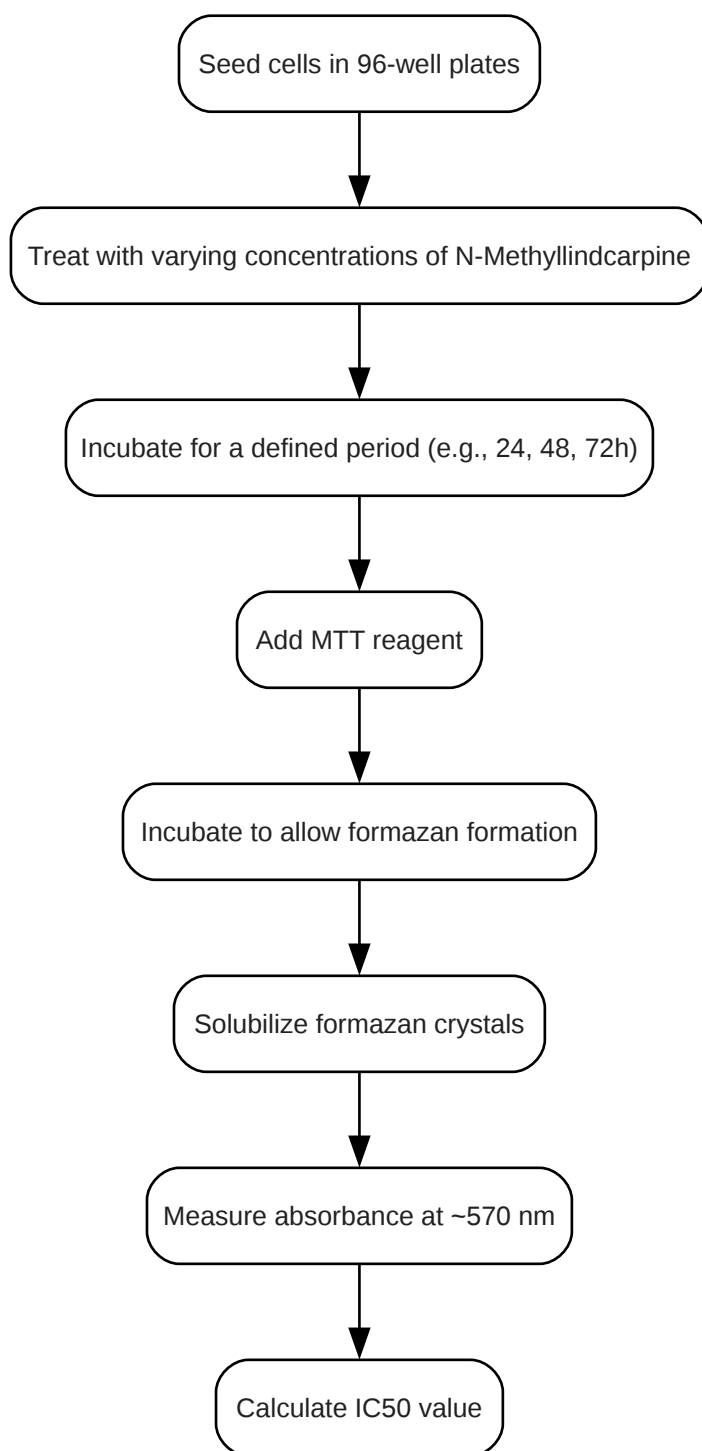
- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for elucidating the chemical structure and stereochemistry.
- **Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:** To identify functional groups and the chromophore system.

In Vitro Biological Assays

To investigate the potential biological activities of **N-Methylindcarpine**, a panel of in vitro assays can be employed.

4.3.1. Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound against various cancer cell lines.



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Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

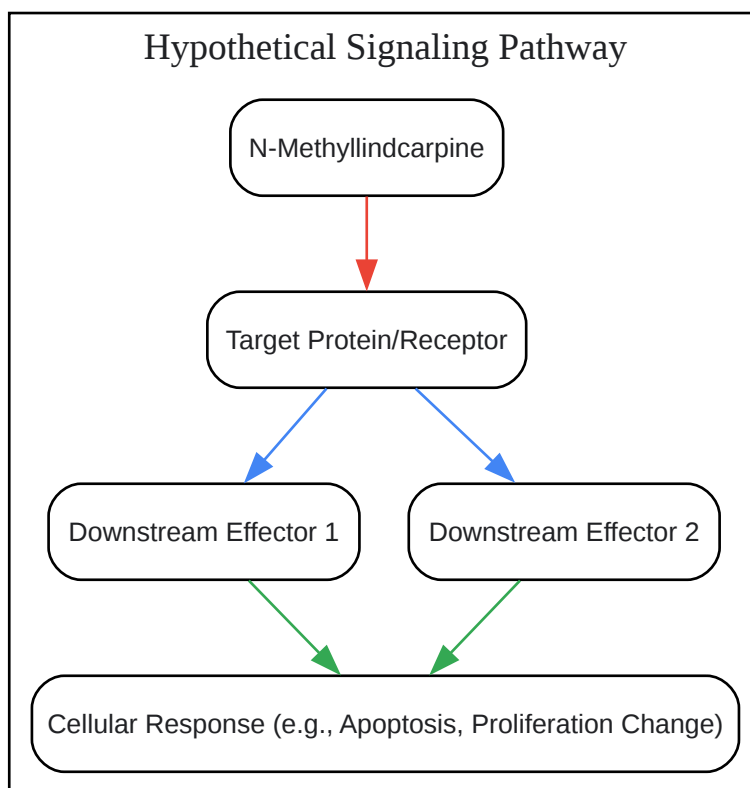
- **Cell Seeding:** Plate cells at an appropriate density in 96-well microplates and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **N-Methylindcarpine**. Include a vehicle control and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance of the wells using a microplate reader.
- **Data Analysis:** Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

4.3.2. Neuroactivity Screening

Given that many aporphine alkaloids exhibit activity in the central nervous system, initial screening could involve receptor binding assays for key neurotransmitter receptors (e.g., dopamine, serotonin receptors) or assays to measure effects on neuronal cell viability and function.

Signaling Pathway Analysis

Should initial biological screening reveal significant activity, further investigation into the underlying mechanism of action would be warranted. This would involve exploring the compound's effect on specific cellular signaling pathways.



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Caption: A generalized diagram illustrating a potential signaling pathway.

The specific pathways to investigate would be dependent on the observed biological activity. For example, if **N-Methylindcarpine** shows anticancer activity, pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), or specific cancer-related signaling cascades (e.g., PI3K/Akt, MAPK) would be relevant areas of study. Techniques such as Western blotting, qPCR, and reporter gene assays would be employed to probe these pathways.

Conclusion

N-Methylindcarpine is a defined chemical entity with the potential for interesting biological activities, characteristic of its aporphine alkaloid class. This technical guide provides the essential chemical information and a roadmap for researchers to embark on a systematic investigation of its pharmacological properties. The outlined experimental protocols, from isolation to in vitro screening and pathway analysis, offer a solid framework for generating the

quantitative data necessary to build a comprehensive understanding of this natural product. Further research is essential to unlock the full therapeutic potential of **N-Methylindcarpine**.

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